molecular formula C21H34N2O2S B11112279 N-[4-(decyloxy)phenyl]thiomorpholine-4-carboxamide

N-[4-(decyloxy)phenyl]thiomorpholine-4-carboxamide

Cat. No.: B11112279
M. Wt: 378.6 g/mol
InChI Key: HYHORASRRMYBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Decyloxy)phenyl]-4-thiomorpholinecarboxamide is an organic compound with the molecular formula C21H34N2O2S. It is characterized by the presence of a thiomorpholine ring, a decyloxy group attached to a phenyl ring, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Decyloxy)phenyl]-4-thiomorpholinecarboxamide typically involves the reaction of 4-(decyloxy)aniline with thiomorpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Decyloxy)phenyl]-4-thiomorpholinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(Decyloxy)phenyl]-4-thiomorpholinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Decyloxy)phenyl]-4-thiomorpholinecarboxamide involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The decyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H34N2O2S

Molecular Weight

378.6 g/mol

IUPAC Name

N-(4-decoxyphenyl)thiomorpholine-4-carboxamide

InChI

InChI=1S/C21H34N2O2S/c1-2-3-4-5-6-7-8-9-16-25-20-12-10-19(11-13-20)22-21(24)23-14-17-26-18-15-23/h10-13H,2-9,14-18H2,1H3,(H,22,24)

InChI Key

HYHORASRRMYBIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)N2CCSCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.